2-Bromo-1,1,1,3,3,3-hexafluoropropane

説明

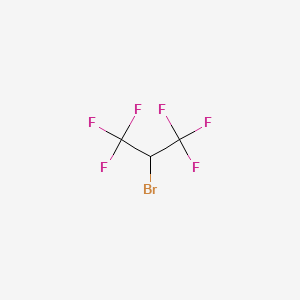

2-Bromo-1,1,1,3,3,3-hexafluoropropane is an organofluorine compound with the molecular formula C3HBrF6. It is a colorless liquid known for its high density and low boiling point. This compound is primarily used in the synthesis of other fluorinated organic compounds and has applications in various scientific research fields .

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromo-1,1,1,3,3,3-hexafluoropropane can be synthesized through the bromination of 1,1,1,3,3,3-hexafluoropropane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of

生物活性

2-Bromo-1,1,1,3,3,3-hexafluoropropane (C3HBrF6) is an organofluorine compound notable for its unique structure featuring both bromine and fluorine atoms. Its molecular weight is approximately 230.934 g/mol. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemical assays. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The compound is synthesized through the bromination of 1,1,1,3,3,3-hexafluoropropane using bromine in the presence of a catalyst under controlled conditions. The presence of six fluorine atoms contributes to its unique chemical properties, which may enhance its biological activity and pharmacological potential.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that could be leveraged in drug development and biochemical assays.

Potential Applications

- Drug Development : The fluorinated structure may enhance the pharmacokinetic properties of drugs.

- Biochemical Assays : It has been investigated for use in various biochemical assays due to its reactivity profile and ability to interact with other chemical species.

Summary of Toxicological Data

Case Studies and Research Findings

Despite the limited number of publications directly focusing on this compound's biological activity specifically, some relevant findings can be extrapolated from studies on structurally similar compounds.

Example Case Study

A study investigating the reactivity of halogenated compounds indicated that increased fluorination often correlates with enhanced antimicrobial properties. This suggests that this compound could exhibit similar bioactivity against various pathogens due to its halogenated nature .

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 2-Bromo-1,1,1-trifluoropropane | C3HBrF3 | Different reactivity patterns due to fewer fluorine atoms |

| 2-Bromo-2-(trifluoromethyl)propane | C4HBrF6 | Potentially different biological activity due to structure |

| 1-Bromo-1,1-difluoroethane | C2HBrF2 | Lower fluorination may lead to reduced bioactivity |

科学的研究の応用

Materials Science

2-Bromo-1,1,1,3,3,3-hexafluoropropane is utilized as a building block in the synthesis of other fluorinated compounds. Its unique properties make it valuable in developing materials with specific characteristics such as low surface energy and high thermal stability.

Medicinal Chemistry

The compound's fluorinated structure may enhance the pharmacological properties of drugs. Research indicates that incorporating this molecule into drug candidates can improve their efficacy and bioavailability. Ongoing studies are evaluating its safety and effectiveness in various biological contexts.

Refrigeration and Heat Transfer

Due to its physical properties, this compound can be used as a refrigerant or heat transfer medium in various industrial applications. Its low toxicity and non-flammability make it a safer alternative compared to traditional halogenated compounds.

Fire Suppression

The compound serves as a fire suppression agent due to its effectiveness in extinguishing flames without leaving residue. It is particularly useful in environments where sensitive equipment is present.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study on Fluorinated Compounds | Medicinal Chemistry | Demonstrated improved drug efficacy when incorporating fluorinated moieties such as this compound into drug structures. |

| Industrial Application Assessment | Refrigeration | Evaluated the performance of this compound as an alternative refrigerant; findings indicated lower environmental impact compared to traditional refrigerants. |

| Fire Suppression Efficacy | Safety Studies | Analyzed the effectiveness of this compound in fire suppression systems; results showed high efficiency in extinguishing fires without damaging sensitive equipment. |

Environmental Considerations

While this compound has several beneficial applications, it is essential to consider its environmental impact. The compound has a high global warming potential (GWP) of approximately 9810. Therefore, its use must be managed carefully to mitigate potential contributions to climate change.

特性

IUPAC Name |

2-bromo-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF6/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUYTCRSXFUQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449713 | |

| Record name | 2-Bromo-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252-79-1 | |

| Record name | 2-Bromo-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。